molecular formula C23H28N4O4 B11078266 (2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11078266
M. Wt: 424.5 g/mol
InChI Key: PRXPTQXGIHQTOO-SFQUDFHCSA-N
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Description

(2E)-2-CYANO-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, an indole ring, and a methoxypropyl carbamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole ring, followed by the introduction of the cyano group and the methoxypropyl carbamoyl group. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the indole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-CYANO-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

(E)-2-cyano-3-[1-[2-(3-methoxypropylamino)-2-oxoethyl]indol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C23H28N4O4/c1-30-10-5-9-25-22(28)16-27-15-18(20-7-2-3-8-21(20)27)12-17(13-24)23(29)26-14-19-6-4-11-31-19/h2-3,7-8,12,15,19H,4-6,9-11,14,16H2,1H3,(H,25,28)(H,26,29)/b17-12+

InChI Key

PRXPTQXGIHQTOO-SFQUDFHCSA-N

Isomeric SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NCC3CCCO3

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3CCCO3

Origin of Product

United States

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